molecular formula C10H14O B175913 Spiro[4.5]dec-6-en-8-one CAS No. 14523-53-6

Spiro[4.5]dec-6-en-8-one

Cat. No. B175913
Key on ui cas rn: 14523-53-6
M. Wt: 150.22 g/mol
InChI Key: XKYBFVHJBMGXPO-UHFFFAOYSA-N
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Patent
US08791288B2

Procedure details

Piperidine enamine was prepared by a method analogous to that described in Organic Syntheses, Collective Volume 7, p 473, using 221.84 g of cyclopentane carbaldehyde instead of cyclooctane carbaldehyde. Through Michael addition of piperidine enamine to methyl vinyl ketone, cyclization by aldol condensation, dehydration, hydrolysis, and vacuum distillation for purification, there was obtained 173.4 g (yield 54%) of spiro[4.5]dec-6-en-8-one.
Quantity
221.84 g
Type
reactant
Reaction Step One
[Compound]
Name
piperidine enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:6]=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8]([C:10]([CH3:12])=[O:11])=[CH2:9]>>[CH2:2]1[C:1]2([CH2:6][CH2:12][C:10](=[O:11])[CH:8]=[CH:9]2)[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
221.84 g
Type
reactant
Smiles
C1(CCCC1)C=O
Step Two
Name
piperidine enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by aldol condensation, dehydration, hydrolysis, and vacuum distillation
CUSTOM
Type
CUSTOM
Details
for purification

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1CCCC12C=CC(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 173.4 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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